N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide
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Overview
Description
N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications . The compound’s unique structure makes it a valuable candidate for various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazine, aldehydes, and amines under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins required for cell cycle progression .
Comparison with Similar Compounds
N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide is unique compared to other similar compounds due to its specific substitution pattern and the presence of the fluorine and methoxy groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can alter their binding affinity and specificity for target enzymes. The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H17FN6O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[[4-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl]methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C20H17FN6O2/c1-29-15-7-6-13(21)8-14(15)20(28)23-9-11-2-4-12(5-3-11)17-16-18(22)24-10-25-19(16)27-26-17/h2-8,10H,9H2,1H3,(H,23,28)(H3,22,24,25,26,27) |
InChI Key |
MNRJRJJCOHOSGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N |
Origin of Product |
United States |
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